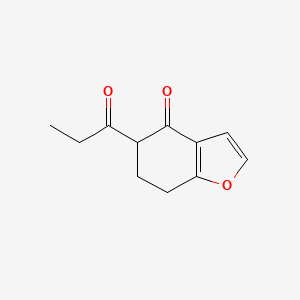

5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Beschreibung

This compound belongs to a class of bicyclic ketones with applications in organic synthesis, pharmaceuticals, and materials science.

Eigenschaften

Molekularformel |

C11H12O3 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

5-propanoyl-6,7-dihydro-5H-1-benzofuran-4-one |

InChI |

InChI=1S/C11H12O3/c1-2-9(12)7-3-4-10-8(11(7)13)5-6-14-10/h5-7H,2-4H2,1H3 |

InChI-Schlüssel |

YKIFFEMEEFRUAP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1CCC2=C(C1=O)C=CO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with a suitable ketone in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Differences and Implications:

Substituent Effects: Propanoyl Group (Hypothetical): Expected to increase polarity and solubility in polar solvents compared to methyl or bromo substituents. The ketone moiety may participate in hydrogen bonding or nucleophilic reactions. Dimethyl Groups (5,5-Dimethyl): Enhance steric hindrance and thermal stability, as seen in the higher molecular weight (164.2 g/mol) and applications as a "versatile small molecule scaffold" . Bromo Substituent: Introduces electron-withdrawing effects, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties :

- The parent compound (C₈H₈O₂) has the lowest molecular weight (136.15 g/mol) and serves as a baseline for derivatization .

- Methyl-substituted analogs (e.g., 2-methyl) exhibit moderate increases in molecular weight (150.17 g/mol) and altered melting/boiling points due to reduced symmetry .

Applications :

- 5,5-Dimethyl Derivative : Used in pharmaceutical intermediates due to its stability and modularity .

- Bromo Derivative : Valued in synthetic chemistry for halogenation reactions .

- 2-Methyl Analog : Safety data (e.g., GHS classification) suggest industrial use with handling precautions .

Research Findings and Trends

- Synthetic Utility : The dimethyl and bromo derivatives are frequently employed in multi-step syntheses, leveraging their steric and electronic properties for regioselective reactions .

- Purity and Availability : Most analogs are available at 95% purity, emphasizing their role in precision-dependent applications like medicinal chemistry .

- Structural Trends : Substitution at the 5-position (e.g., dimethyl) enhances stability, while 2-position substituents (e.g., methyl, bromo) modify electronic profiles .

Biologische Aktivität

5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (CAS No. 1553558-58-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is characterized by a benzofuran core structure with a propanoyl substituent. The molecular formula is , and its structure can be represented as follows:

Anticancer Properties

Recent studies have focused on the anticancer potential of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one. A notable study evaluated its efficacy against various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against breast cancer cell lines such as MDA-MB-436.

Table 1: Antiproliferative Activity of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MDA-MB-436 | 2.57 | Olaparib | 8.90 |

| Other Cell Lines | Varies | - | - |

The compound's mechanism of action involves cell cycle arrest at the G2/M phase and induction of apoptosis. Flow cytometry analysis revealed that treatment with this compound increased the percentage of cells in the G2 phase from 25.12% (control) to 30.39% (treated) .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : Apoptotic assays indicated an increase in early and late apoptotic cells upon treatment with 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one .

- Autophagy Activation : The compound also promotes autophagic processes in cancer cells, contributing to cell death through autophagy .

Case Studies

A significant case study involved the treatment of MDA-MB-436 cells with varying concentrations of the compound. The results indicated a dose-dependent response with respect to both apoptosis and autophagy induction.

Figure 1: Apoptosis and Autophagy Induction in MDA-MB-436 Cells

Apoptosis and Autophagy Induction Graph

Safety Profile

In addition to its anticancer properties, the safety profile of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has been assessed through in vitro studies on normal cell lines such as WI-38. The results indicated a promising safety profile with minimal cytotoxic effects compared to cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.